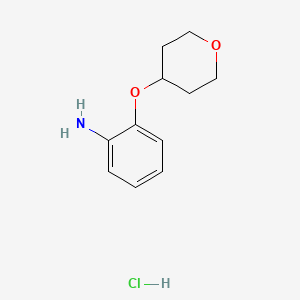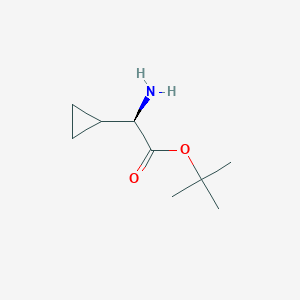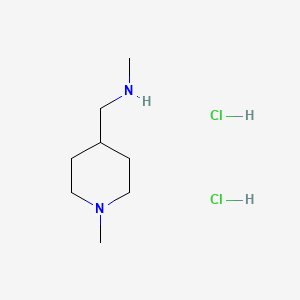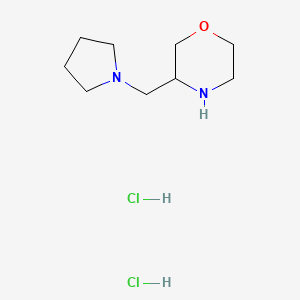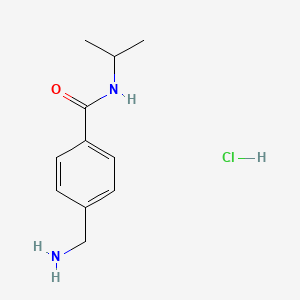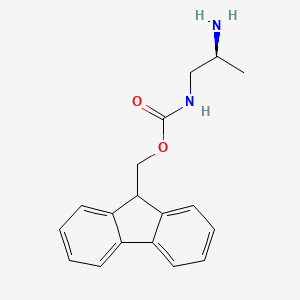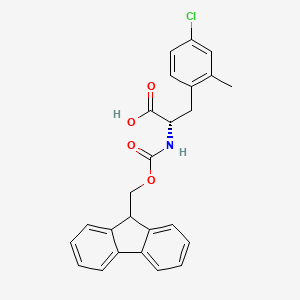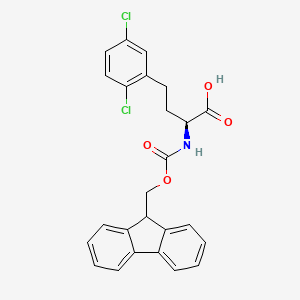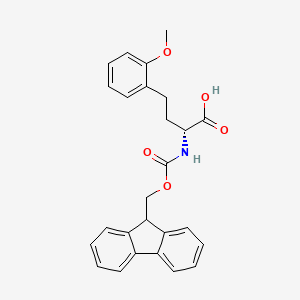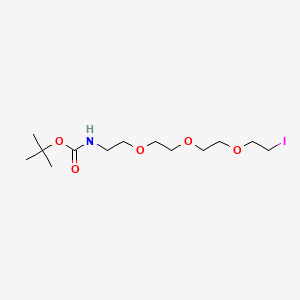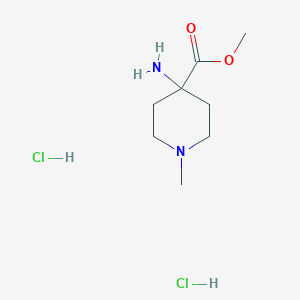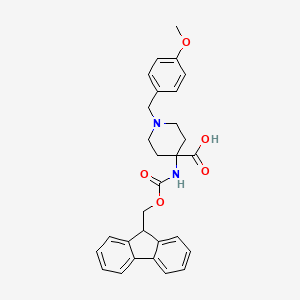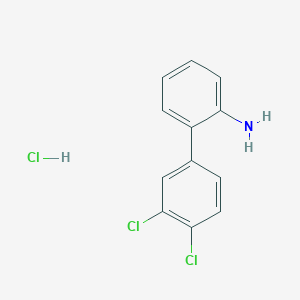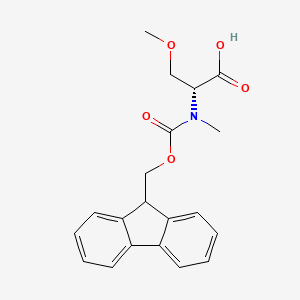
N-Fmoc-N,O-dimethyl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N,O-dimethyl-D-serine: is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and methyl groups attached to both the nitrogen and oxygen atoms. This compound is primarily used in peptide synthesis and organic chemistry due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N,O-dimethyl-D-serine typically involves the protection of the amino group of D-serine with the Fmoc group. This can be achieved by reacting D-serine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The methylation of the nitrogen and oxygen atoms can be carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-N,O-dimethyl-D-serine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine in N,N-dimethylformamide (DMF).
Substitution: The methyl groups attached to the nitrogen and oxygen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20%) is commonly used for the removal of the Fmoc group.
Substitution: Methyl iodide in the presence of potassium carbonate is used for methylation.
Major Products Formed:
Scientific Research Applications
N-Fmoc-N,O-dimethyl-D-serine has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Organic Chemistry: It serves as a precursor for the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Research: It is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-Fmoc-N,O-dimethyl-D-serine involves the protection of the amino group with the Fmoc group, which can be removed under basic conditions. The Fmoc group stabilizes the compound and prevents unwanted side reactions during peptide synthesis . The methyl groups attached to the nitrogen and oxygen atoms enhance the compound’s stability and solubility .
Comparison with Similar Compounds
N-Fmoc-N,O-dimethyl-L-serine: Similar to N-Fmoc-N,O-dimethyl-D-serine but with the L-configuration.
N-Fmoc-D-serine: Lacks the methyl groups on the nitrogen and oxygen atoms.
N-Fmoc-L-serine: Similar to N-Fmoc-D-serine but with the L-configuration.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the methyl groups on the nitrogen and oxygen atoms. This combination provides enhanced stability and solubility, making it a valuable compound in peptide synthesis and organic chemistry .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCRMIWFPLNJK-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
